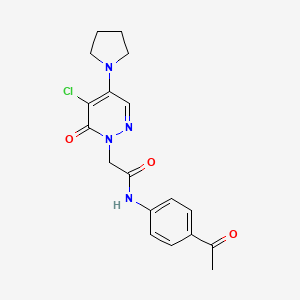
N-(4-acetylphenyl)-2-(5-chloro-6-oxo-4-(pyrrolidin-1-yl)pyridazin-1(6H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-2-(5-chloro-6-oxo-4-(pyrrolidin-1-yl)pyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(5-chloro-6-oxo-4-(pyrrolidin-1-yl)pyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyridazinones. The reaction conditions may involve:
Condensation reactions: Using reagents like acetic anhydride or acetyl chloride to introduce the acetyl group.
Cyclization reactions: Forming the pyridazinone ring structure.
Substitution reactions: Introducing the chloro and pyrrolidinyl groups under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch reactors: For controlled synthesis.
Continuous flow reactors: For efficient large-scale production.
Purification techniques: Such as recrystallization, chromatography, and distillation.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-acetylphenyl)-2-(5-chloro-6-oxo-4-(pyrrolidin-1-yl)pyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of other complex molecules.
Biology: Studying its effects on biological systems.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-acetylphenyl)-2-(5-chloro-6-oxo-4-(pyrrolidin-1-yl)pyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating specific enzymes.
Receptors: Binding to receptors and modulating their activity.
Pathways: Affecting cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazinone derivatives: Compounds with similar core structures but different substituents.
Acetylphenyl derivatives: Compounds with the acetylphenyl group but different heterocyclic rings.
Uniqueness
N-(4-acetylphenyl)-2-(5-chloro-6-oxo-4-(pyrrolidin-1-yl)pyridazin-1(6H)-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2-(5-chloro-6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O3/c1-12(24)13-4-6-14(7-5-13)21-16(25)11-23-18(26)17(19)15(10-20-23)22-8-2-3-9-22/h4-7,10H,2-3,8-9,11H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONWJAKADGNFGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=C(C=N2)N3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(Z)-3-(azepan-1-yl)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B5350332.png)
![3-({4-[6-(1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5350344.png)
![{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}methylamine oxalate](/img/structure/B5350346.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5350348.png)
![8-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5350360.png)
![2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-propylacetamide](/img/structure/B5350365.png)
![3-methyl-7-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5350369.png)

![2-[4-(4-chlorobenzyl)-1-piperazinyl]-N-cyclopentylacetamide](/img/structure/B5350385.png)
![1-{5-[2-(1-methyl-1H-benzimidazol-2-yl)vinyl]-2-furyl}ethanone](/img/structure/B5350397.png)
![3-(4-hydroxyphenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5350422.png)
![(NE)-N-[5-(4-methoxyphenyl)-2,2-dimethyloxolan-3-ylidene]hydroxylamine](/img/structure/B5350426.png)
![3-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B5350435.png)
![1'-[(3-ethylisoxazol-5-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5350439.png)
